D-Ribulose 5-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLKVNUWIIPSJ-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336247, DTXSID001336250 | |
| Record name | Ribulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ribulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
551-85-9, 4151-19-3 | |
| Record name | D-Ribulose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribulose 5-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribulose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribulose 5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribulose 5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-RIBULOSE 5-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THU37VTP7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Ribulose 5-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways Involving D Ribulose 5 Phosphate
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The Pentose Phosphate Pathway (PPP), also known as the hexose (B10828440) monophosphate shunt, is a metabolic route parallel to glycolysis. wikipedia.org It is fundamental for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a reducing equivalent essential for biosynthetic reactions, and for producing pentose sugars, including the precursor for nucleotide synthesis, ribose 5-phosphate. wikipedia.orgtuscany-diet.net The pathway is divided into two main phases: the oxidative phase and the non-oxidative phase. wikipedia.orglibretexts.org
The oxidative phase of the PPP is responsible for the production of NADPH and D-ribulose 5-phosphate from glucose 6-phosphate. wikipedia.orgyoutube.com This phase involves a series of enzymatic reactions:
Oxidation of Glucose 6-phosphate: The pathway begins with the oxidation of glucose 6-phosphate at carbon 1, a reaction catalyzed by the enzyme glucose-6-phosphate dehydrogenase. This step generates 6-phosphoglucono-δ-lactone and the first molecule of NADPH. aklectures.comnih.gov
Hydrolysis: The 6-phosphoglucono-δ-lactone is then hydrolyzed to 6-phosphogluconate by the enzyme 6-phosphogluconolactonase. aklectures.comnih.gov
Oxidative Decarboxylation: In the final step of the oxidative phase, 6-phosphogluconate undergoes oxidative decarboxylation, a reaction catalyzed by 6-phosphogluconate dehydrogenase. aklectures.comnih.gov This reaction yields a molecule of carbon dioxide, a second molecule of NADPH, and the five-carbon sugar, this compound. aklectures.comnih.gov
Table 1: Enzymes of the Oxidative Pentose Phosphate Pathway
| Enzyme | Substrate | Product(s) |
| Glucose-6-phosphate dehydrogenase | Glucose 6-phosphate, NADP⁺ | 6-phosphoglucono-δ-lactone, NADPH, H⁺ |
| 6-Phosphogluconolactonase | 6-phosphoglucono-δ-lactone, H₂O | 6-phosphogluconate |
| 6-Phosphogluconate dehydrogenase | 6-phosphogluconate, NADP⁺ | This compound, NADPH, CO₂ |
The non-oxidative phase of the PPP consists of a series of reversible sugar-phosphate interconversions. libretexts.org this compound, the product of the oxidative phase, serves as a key entry point into this phase. wikipedia.org Depending on the metabolic needs of the cell, this compound can be converted into two other pentose phosphates: D-ribose 5-phosphate and D-xylulose 5-phosphate. wikipedia.org
This compound can be isomerized to D-ribose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase (RPI). wikipedia.orgreactome.orgwikipedia.org This reversible reaction is crucial as D-ribose 5-phosphate is a direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP), and nucleic acids (DNA and RNA). wikipedia.orgwikipedia.orgplos.org
Alternatively, this compound can be epimerized to D-xylulose 5-phosphate in a reversible reaction catalyzed by the enzyme ribulose-5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase. wikipedia.orgnih.govreactome.org This conversion is significant for both the PPP and the Calvin cycle. nih.gov In humans, RPE utilizes an Fe²⁺ ion for its catalytic activity. nih.govnih.gov
D-ribose 5-phosphate and D-xylulose 5-phosphate, formed from this compound, can then enter a series of reactions catalyzed by transketolase and transaldolase. libretexts.orgnih.gov These enzymes reshuffle carbon atoms between the sugar phosphates, ultimately leading to the formation of the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. libretexts.orglecturio.com This link allows the carbon skeletons of excess pentose phosphates to be returned to the glycolytic pathway for energy production or to be used in gluconeogenesis. wikipedia.orgaklectures.com
Non-Oxidative Phase: this compound as a Central Intermediate
Interconversion to D-Xylulose 5-phosphate
The Calvin-Benson-Bassham (CBB) Cycle
In photosynthetic organisms, such as plants and cyanobacteria, this compound is an essential intermediate in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle. wikipedia.orgfrontiersin.org This cycle is responsible for the fixation of atmospheric carbon dioxide into organic molecules. frontiersin.org
In the CBB cycle, this compound is produced from two other pentose phosphates: D-xylulose 5-phosphate and D-ribose 5-phosphate, through the actions of ribulose-5-phosphate 3-epimerase and ribose-5-phosphate isomerase, respectively. frontiersin.orgnih.gov The this compound is then phosphorylated by the enzyme phosphoribulokinase (PRK), in an ATP-dependent reaction, to form ribulose-1,5-bisphosphate (RuBP). wikipedia.orgnih.govwikipedia.org RuBP is the acceptor molecule for CO₂ in the first step of carbon fixation, a reaction catalyzed by the enzyme RuBisCO. frontiersin.orgoup.com The regeneration of RuBP is critical to sustain the continuous fixation of carbon. frontiersin.orgoup.com
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Pathway(s) | Reaction Catalyzed |
| Ribose-5-phosphate isomerase (RPI) | Pentose Phosphate Pathway, Calvin-Benson-Bassham Cycle | This compound ⇌ D-Ribose 5-phosphate |
| Ribulose-5-phosphate 3-epimerase (RPE) | Pentose Phosphate Pathway, Calvin-Benson-Bassham Cycle | This compound ⇌ D-Xylulose 5-phosphate |
| Phosphoribulokinase (PRK) | Calvin-Benson-Bassham Cycle | This compound + ATP → Ribulose-1,5-bisphosphate + ADP |
List of Compound Names
6-phosphogluconate
6-phosphoglucono-δ-lactone
Adenosine triphosphate (ATP)
Carbon dioxide (CO₂)
D-Ribose 5-phosphate
D-Ribulose 1,5-bisphosphate (RuBP)
this compound
D-Xylulose 5-phosphate
Fructose 6-phosphate
Glyceraldehyde 3-phosphate
Glucose 6-phosphate
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
Reduced nicotinamide adenine dinucleotide phosphate (NADPH)
Ribose-5-phosphate isomerase (RPI)
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)
Ribulose-5-phosphate 3-epimerase (RPE)
Regeneration of Ribulose-1,5-bisphosphate from this compound
A critical function of this compound in photosynthetic organisms is its role as a precursor for the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary acceptor of carbon dioxide in the Calvin-Benson cycle. wikipedia.orgnih.gov This regeneration is essential to sustain carbon fixation. frontiersin.org The process involves the enzyme phosphoribulokinase (PRK), which catalyzes the ATP-dependent phosphorylation of this compound to form RuBP. nih.govwikipedia.org
The regeneration phase of the Calvin-Benson cycle involves a series of reactions that convert glyceraldehyde-3-phosphate (G3P) into this compound. frontiersin.org This is achieved through the action of several enzymes, including ribose-5-phosphate isomerase and ribulose-5-phosphate 3-epimerase, which produce D-ribose-5-phosphate and D-xylulose-5-phosphate, respectively. nih.govresearchgate.net These are then converted to this compound. wikipedia.org
| Enzyme | Substrate | Product | Pathway |
| Phosphoribulokinase (PRK) | This compound, ATP | Ribulose-1,5-bisphosphate, ADP | Calvin-Benson Cycle |
| Ribose-5-phosphate isomerase | D-Ribose 5-phosphate | This compound | Calvin-Benson Cycle, Pentose Phosphate Pathway |
| Ribulose-5-phosphate 3-epimerase | D-Xylulose 5-phosphate | This compound | Calvin-Benson Cycle, Pentose Phosphate Pathway |
Role in Carbon Dioxide Assimilation in Photosynthetic Organisms
This compound is an intermediate in the process of carbon dioxide assimilation in photosynthetic organisms. caymanchem.com The Calvin-Benson cycle, where this assimilation occurs, is the primary pathway for converting atmospheric carbon dioxide into organic compounds. frontiersin.org The cycle is divided into three phases: carboxylation, reduction, and regeneration. wikipedia.org
In the regeneration phase, this compound is crucial for replenishing the CO2 acceptor molecule, RuBP. frontiersin.org The efficiency of the entire cycle, and therefore carbon fixation, is not only limited by the carboxylation step catalyzed by RuBisCO but also by the regeneration of RuBP from this compound. nih.gov
Interconnections with Other Metabolic Pathways
This compound serves as a critical link between several metabolic pathways, providing precursors for the synthesis of essential biomolecules.
Contribution to Nucleotide and Co-factor Biosynthesis
This compound is a precursor for the synthesis of nucleotides and co-factors. ebi.ac.ukwikipedia.org It can be isomerized to D-ribose 5-phosphate by the enzyme ribose-5-phosphate isomerase. hmdb.ca D-ribose 5-phosphate is a central molecule in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.org It is converted to phosphoribosyl pyrophosphate (PRPP), which is essential for both the de novo and salvage pathways of purine biosynthesis. wikipedia.orgmicrobialcell.com PRPP is also a key substrate in pyrimidine nucleotide synthesis. wikipedia.org
Furthermore, D-ribose 5-phosphate derived from this compound is a precursor for various co-factors, including:
Flavin adenine dinucleotide (FAD) wikipedia.org
Coenzyme A wikipedia.org
Nicotinamide adenine dinucleotide (NAD) and Nicotinamide adenine dinucleotide phosphate (NADP) wikipedia.org
Link to Aromatic Amino Acid Synthesis
This compound is indirectly linked to the synthesis of aromatic amino acids through its conversion to D-xylulose 5-phosphate and subsequently to erythrose-4-phosphate (E4P) in the non-oxidative phase of the pentose phosphate pathway. wikipedia.orgnih.gov E4P, along with phosphoenolpyruvate, is a key precursor for the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgpsu.edu In some organisms, such as Plasmodium falciparum, the enzyme phosphopentose epimerase, which converts this compound to D-xylulose 5-phosphate, is crucial for providing the necessary E4P for the shikimate pathway. wikipedia.org
The synthesis of tryptophan, for instance, involves the conversion of chorismate, an intermediate of the shikimate pathway, to anthranilate. nih.gov Anthranilate then reacts with phosphoribosyl pyrophosphate (PRPP), derived from ribose-5-phosphate, to form phosphoribosylanthranilate. nih.gov A subsequent isomerization reaction produces 1-(o-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate. nih.govannualreviews.org
Involvement in Lipopolysaccharide Biosynthesis
In Gram-negative bacteria, this compound is a precursor for the biosynthesis of lipopolysaccharide (LPS), an essential component of their outer membrane. caymanchem.comnih.gov Specifically, this compound is converted to D-arabinose 5-phosphate by the enzyme D-arabinose 5-phosphate isomerase (KdsD). researchgate.netplos.org D-arabinose 5-phosphate is the initial substrate for the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), a crucial and highly conserved component of the inner core region of LPS. nih.govmdpi.com The synthesis of Kdo is essential for the viability of most Gram-negative bacteria. researchgate.net
| Enzyme | Substrate | Product | Pathway |
| D-arabinose 5-phosphate isomerase (KdsD) | This compound | D-Arabinose 5-phosphate | Lipopolysaccharide Biosynthesis |
| Kdo 8-phosphate synthase (KdsA) | D-Arabinose 5-phosphate, Phosphoenolpyruvate | Kdo 8-phosphate | Lipopolysaccharide Biosynthesis |
Role in Riboflavin (B1680620) Metabolism
This compound is a direct precursor in the biosynthesis of riboflavin (vitamin B2). hmdb.caumaryland.edufoodb.ca The biosynthetic pathway of riboflavin utilizes this compound and guanosine (B1672433) triphosphate (GTP) as the starting materials. wikipedia.orgresearchgate.net this compound is also a precursor for GTP synthesis, highlighting its dual importance in riboflavin production. nih.gov Research has shown that increasing the availability of this compound, for instance by modifying the activity of enzymes like ribulose 5-phosphate 3-epimerase, can enhance the production of riboflavin in microorganisms like Bacillus subtilis. researchgate.netnih.gov
Nexus with Central Carbon Metabolism Pathways
This compound (Ru5P) occupies a critical junction in cellular metabolism, acting as a key nexus that connects several major pathways of central carbon metabolism. wikipedia.orgcaymanchem.com This intermediate of the pentose phosphate pathway (PPP) and the Calvin cycle facilitates the distribution of carbon skeletons to meet the cell's diverse metabolic demands, including the synthesis of nucleotides, aromatic amino acids, and the generation of energy. wikipedia.orgnih.gov Its central position allows for metabolic flexibility, enabling cells to adapt to varying physiological conditions and environmental cues. biomolther.orgaklectures.com
The primary pathways intersecting at the point of this compound are the pentose phosphate pathway, glycolysis, and, in photosynthetic organisms, the Calvin cycle. wikipedia.org The fate of Ru5P is determined by the enzymatic activities that convert it into various other sugar phosphates, thereby directing carbon flow into these interconnected metabolic routes. biomolther.orglibretexts.org
Two key enzymes, ribose-5-phosphate isomerase (RPI) and ribulose-5-phosphate 3-epimerase (RPE), catalyze the reversible conversion of Ru5P into its isomers, ribose 5-phosphate (R5P) and xylulose 5-phosphate (Xu5P), respectively. wikipedia.orglibretexts.orgmedtigo.com R5P is a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA), as well as the coenzyme phosphoribosyl pyrophosphate (PRPP). wikipedia.orgnih.govasm.org Xu5P, along with R5P, enters the non-oxidative phase of the pentose phosphate pathway. libretexts.orgnih.gov
The non-oxidative PPP, through the actions of transketolase and transaldolase, interconverts these five-carbon sugars into intermediates of the glycolytic pathway, namely fructose 6-phosphate (F6P) and glyceraldehyde 3-phosphate (G3P). biomolther.orglibretexts.org This series of reversible reactions creates a direct link between the pentose phosphate pathway and glycolysis, allowing the carbon from glucose to be channeled according to the cell's requirements for NADPH, ribose, or ATP. biomolther.orgaklectures.com For instance, when the demand for NADPH is high, the intermediates F6P and G3P can be recycled back into the oxidative PPP via gluconeogenesis to produce more NADPH. biomolther.orgaklectures.com Conversely, when the need for nucleotide precursors is paramount, intermediates from glycolysis can be converted into R5P through the reversal of the non-oxidative PPP reactions. aklectures.com
In photosynthetic organisms, this compound plays a crucial role in the regeneration phase of the Calvin cycle. wikipedia.org It is phosphorylated by phosphoribulokinase to form ribulose-1,5-bisphosphate (RuBP), the molecule that accepts carbon dioxide. wikipedia.org The Ru5P for this process can be supplied by the pentose phosphate pathway, highlighting the tight integration of these carbon metabolism routes.
The regulation of the enzymes that act upon this compound is critical for controlling the flux of carbons between these pathways. The activity of these enzymes is influenced by the cellular concentrations of substrates and products, ensuring that the metabolic output matches the physiological needs of the cell. biomolther.orgfrontiersin.org This intricate network of reactions positions this compound as a central distribution point in carbon metabolism, essential for cellular growth, proliferation, and adaptation. medtigo.comspandidos-publications.com
Interactive Data Table: Enzymes and Reactions at the this compound Nexus
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway(s) |
| Ribose-5-phosphate isomerase (RPI) | This compound | Ribose 5-phosphate | Pentose Phosphate Pathway, Calvin Cycle |
| Ribulose-5-phosphate 3-epimerase (RPE) | This compound | Xylulose 5-phosphate | Pentose Phosphate Pathway, Calvin Cycle |
| Transketolase | Xylulose 5-phosphate + Ribose 5-phosphate | Sedoheptulose (B1238255) 7-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway, Glycolysis |
| Transketolase | Xylulose 5-phosphate + Erythrose 4-phosphate | Fructose 6-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway, Glycolysis |
| Transaldolase | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Fructose 6-phosphate + Erythrose 4-phosphate | Pentose Phosphate Pathway, Glycolysis |
| Phosphoribulokinase | This compound + ATP | Ribulose-1,5-bisphosphate + ADP | Calvin Cycle |
Enzymology and Reaction Mechanisms of D Ribulose 5 Phosphate Transformations
Ribose-5-phosphate (B1218738) Isomerase (RPI; EC 5.3.1.6)
Ribose-5-phosphate isomerase (RPI) is a crucial enzyme that catalyzes the reversible isomerization of D-ribose 5-phosphate (R5P) to D-ribulose 5-phosphate (Ru5P). medtigo.comnih.gov This reaction is a key step in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle, linking nucleotide biosynthesis with carbohydrate metabolism. nih.govproteopedia.org
Catalytic Mechanism of Aldose-Ketose Interconversion
The catalytic mechanism of RPI involves the interconversion between an aldose (R5P) and a ketose (Ru5P). This process is thought to proceed through a high-energy cis-enediolate intermediate. plos.orgslu.se The reaction can be broken down into the following general steps:
Ring Opening: The enzyme binds the furanose (five-membered ring) form of R5P. nih.gov Specific active site residues then facilitate the opening of this ring to its linear form. nih.govebi.ac.uk
Isomerization: An enzymatic base abstracts a proton from the C2 carbon of the open-chain R5P, leading to the formation of the cis-enediolate intermediate. ebi.ac.uk This intermediate is stabilized by residues within the active site.
Proton Transfer: A proton is transferred to the C1 carbon, and the intermediate collapses to form the open-chain version of Ru5P.
Ring Closure: The enzyme facilitates the cyclization of the open-chain Ru5P into its furanose form, which is then released.
This mechanism is a classic example of acid-base catalysis in enzyme-mediated isomerization. nih.gov
Structural Characteristics and Isoforms (e.g., RpiA, RpiB)
Two distinct, evolutionarily unrelated isoforms of RPI exist: RpiA and RpiB. medtigo.comnih.gov While they catalyze the same reaction, they possess no significant sequence or structural homology. nih.gov
RpiA: This isoform is found in a wide range of organisms, including bacteria, plants, and animals. wikipedia.org It typically forms a homodimer, with each subunit contributing to the active site. medtigo.com However, tetrameric structures have also been observed in some species. researchgate.net The structure of RpiA from Escherichia coli reveals an α/β/(α/β)/β/α fold. nih.gov
RpiB: This isoform is primarily found in some bacteria and pathogenic eukaryotes, but is absent in humans. plos.orgnih.gov RpiB from Leishmania donovani has been shown to exist as a tetramer. nih.gov The structural differences between RpiA and RpiB make RpiB a potential target for antimicrobial drug development. nih.govomicsdi.org
| Isoform | Distribution | Typical Quaternary Structure | Structural Fold |
|---|---|---|---|
| RpiA | Ubiquitous (bacteria, plants, animals) wikipedia.org | Dimer medtigo.com or Tetramer researchgate.net | α/β/(α/β)/β/α fold nih.gov |
| RpiB | Some bacteria and pathogenic eukaryotes plos.orgnih.gov | Tetramer nih.gov | Distinct from RpiA nih.gov |
Active Site Residues and Cofactor Independence
The catalytic activity of RPI is dependent on specific amino acid residues within its active site and notably occurs without the requirement of a metal cofactor.
RpiA Active Site: In E. coli RpiA, key residues involved in catalysis include Asp81 and Lys94. wikipedia.org Studies on spinach RpiA have implicated an aspartate residue as the general base in the isomerization reaction. wikipedia.org The active site is located in a cleft that can close upon substrate binding. wikipedia.org
RpiB Active Site: In the RpiB from Mycobacterium tuberculosis, the active site utilizes a cysteine residue (Cys66), primed by an aspartate (Asp9), as the catalytic base to abstract the proton from R5P. ebi.ac.uk Histidine residues (His99 and His134 in E. coli RpiB) are involved in the initial ring-opening step. ebi.ac.uk A key difference from RpiA is the absence of a lysine (B10760008) residue for stabilizing the enediolate intermediate; instead, uncharged groups perform this role. slu.se
The independence from cofactors distinguishes RPI from many other isomerases and epimerases involved in carbohydrate metabolism.
Ribulose-phosphate 3-Epimerase (RPE; EC 5.1.3.1)
Ribulose-phosphate 3-epimerase (RPE) catalyzes the reversible epimerization of this compound (Ru5P) to D-xylulose 5-phosphate (Xu5P). nih.govoup.com This reaction is essential in both the Calvin cycle for CO2 fixation and the non-oxidative branch of the pentose phosphate pathway. ebi.ac.uknih.gov
Catalytic Mechanism of C3 Epimerization via Enediol Intermediate
The epimerization at the C3 carbon of Ru5P by RPE proceeds through a cis-enediolate intermediate, similar to the mechanism of RPI. nih.govnih.gov The proposed mechanism involves:
Substrate Binding: Ru5P binds to the active site of the enzyme.
Proton Abstraction: A basic residue in the active site, typically an aspartate, abstracts a proton from the C3 carbon of Ru5P. nih.gov This leads to the formation of a planar cis-enediolate intermediate.
Intermediate Stabilization: The negatively charged enediolate intermediate is stabilized by interactions within the active site, often involving a divalent metal ion like Zn2+ or Fe2+. nih.govnih.gov A "methionine sulfur cushion" has been proposed to create a proton-free environment, preventing isomerization in favor of epimerization. nih.gov
Proton Donation: An acidic residue, often another aspartate, donates a proton to the opposite face of the C3 carbon of the intermediate. nih.gov
Product Release: This results in the formation of Xu5P, which is then released from the enzyme.
This acid-base catalytic mechanism allows for the inversion of the stereochemistry at a single carbon atom. nih.gov
Structural Biology: (β/α)8 TIM Barrel Fold and Oligomeric States
The structure of RPE is characterized by a conserved protein fold and can exist in various oligomeric states.
(β/α)8 TIM Barrel Fold: RPE adopts the classic (β/α)8-barrel, or TIM barrel, fold. ebi.ac.ukrcsb.org This structure consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices. wikipedia.org This fold is one of the most common in enzymes. wikipedia.orgnih.gov The active site is located at the C-terminal end of the β-barrel. wikipedia.orgasm.org
Oligomeric States: RPE has been observed to exist in different oligomeric states. For instance, the enzyme from potato chloroplasts is a homohexamer with D3 symmetry. nih.gov The human RPE also forms a functional unit that is assembled from multiple subunits. rcsb.org RPE from rice and Plasmodium falciparum are reported as dimers, while those from potato and Synechocystis are hexamers. nih.govacs.org The RPE from the microalga Chlamydomonas reinhardtii is also a homo-hexamer. oup.com
| Structural Feature | Description |
|---|---|
| Core Fold | (β/α)8 TIM barrel ebi.ac.ukrcsb.org |
| Active Site Location | C-terminal end of the β-barrel wikipedia.orgasm.org |
| Oligomeric States | Dimer, Hexamer (species-dependent) nih.govacs.org |
The structural and mechanistic details of these enzymes highlight the precise and elegant ways in which biological systems catalyze the essential transformations of key metabolic intermediates like this compound.
Ribulose-phosphate 3-epimerase: Essential Active Site Residues and Metal Ion Dependence (e.g., Fe2+, Zn2+)
Ribulose-phosphate 3-epimerase (RPE; EC 5.1.3.1) is a crucial enzyme that catalyzes the reversible interconversion of this compound (Ru5P) and D-xylulose 5-phosphate (Xu5P). ebi.ac.ukwikipedia.org This epimerization at carbon 3 is vital for both the CBB cycle in photosynthetic organisms and the non-oxidative phase of the PPP in most organisms. wikipedia.orgnih.gov The enzyme typically possesses a (β/α)8-barrel fold, also known as a TIM barrel structure, which is common for this class of isomerases and epimerases. wikipedia.orgoup.com
The catalytic mechanism of RPE is a subject of ongoing research, particularly concerning its dependence on metal ions. It is generally considered a metalloenzyme, with studies suggesting a role for divalent cations like zinc (Zn2+) or iron (Fe2+) in catalysis. oup.comcore.ac.uknih.gov The proposed mechanism involves the metal ion coordinating the substrate and stabilizing a negatively charged 2,3-enediolate intermediate. core.ac.ukpnas.org Two conserved acidic residues, typically aspartate or glutamate, act as the general acid-base catalysts, abstracting and then donating a proton at the C3 position to invert the stereochemistry. ebi.ac.ukwikipedia.org
In some organisms, RPE activity is critically dependent on the specific metal ion present. For instance, human RPE has been shown to bind Fe2+ tightly and utilize it for catalysis. nih.gov In Escherichia coli, the Fe2+-containing RPE is particularly sensitive to oxidative stress, as hydrogen peroxide can oxidize the ferrous iron, leading to its release and enzyme inactivation. pnas.org However, this damage can be mitigated by manganese (Mn2+), which can replace iron in the active site, rendering the enzyme resistant to H2O2. pnas.org The apoenzyme from Streptococcus pyogenes can be activated by Zn2+, Mn2+, or Co2+, but not Fe2+. nih.gov This highlights the variability in metal ion preference across different species.
Several amino acid residues are essential for the enzyme's function, either by direct participation in catalysis or by maintaining the structural integrity of the active site.
| Residue Type | Example (Organism) | Role in Catalysis |
| Aspartic Acid / Glutamic Acid | Asp37 (Homo sapiens) | Acts as a general acid/base catalyst, abstracting a proton from C3 of the substrate. wikipedia.org |
| Aspartic Acid / Glutamic Acid | Asp175 (Homo sapiens) | Acts as a general acid/base catalyst, donating a proton to the opposite face of the enediolate intermediate. wikipedia.org |
| Histidine | His68, His132 (Trypanosoma cruzi) | Involved in the coordination of the divalent metal ion (e.g., Zn2+) in the active site. core.ac.uk |
| Methionine | Met40, Met71, Met144 (Solanum tuberosum) | Proposed to create a hydrophobic, proton-free "cushion" that stabilizes the negatively charged intermediate and prevents an isomerization reaction instead of the desired epimerization. ebi.ac.uknih.gov |
Phosphoribulokinase (PRK; EC 2.7.1.19)
ATP-Dependent Phosphorylation in Ribulose-1,5-bisphosphate Regeneration
PRK catalyzes the ATP-dependent phosphorylation of the C1 hydroxyl group of this compound (Ru5P) to produce D-ribulose 1,5-bisphosphate (RuBP) and ADP. wikipedia.orgnih.gov This reaction requires the presence of a divalent metal cation, typically magnesium (Mg2+), which forms a complex with ATP. wikiwand.com
Reaction: ATP + this compound ⇌ ADP + D-ribulose 1,5-bisphosphate wikipedia.org
This step represents the final stage of the regenerative phase of the CBB cycle. wikipedia.org The product, RuBP, serves as the primary CO2-acceptor molecule, which is carboxylated by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) to initiate the carbon fixation process. wikipedia.orgresearchgate.net The phosphorylation of Ru5P is an endergonic process that consumes one molecule of ATP, one of the energy products from the light-dependent reactions of photosynthesis. wikipedia.org The catalytic mechanism involves a direct transfer of the terminal phosphoryl group from ATP to Ru5P, proceeding through a ternary complex of the enzyme with both substrates. wikiwand.com In oxygenic phototrophs, PRK is subject to redox regulation, often involving thioredoxin, which ensures the enzyme is active during light conditions when ATP and NADPH are being produced. nih.govoup.com
Regulation of D Ribulose 5 Phosphate Metabolism
Enzymatic Regulation Mechanisms
The enzymes directly responsible for the synthesis and conversion of D-ribulose 5-phosphate are primary sites of regulation. This compound is formed from 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase (6PGDH), a reaction that also produces NADPH. frontiersin.org Subsequently, this compound can be acted upon by two key enzymes:
Ribose-5-phosphate (B1218738) isomerase (RPI) , which catalyzes the reversible isomerization of this compound to D-ribose 5-phosphate (R5P). wikipedia.org R5P is a direct precursor for the synthesis of nucleotides and nucleic acids. patsnap.comnih.gov
Ribulose-5-phosphate 3-epimerase (RPE) , which catalyzes the reversible epimerization of this compound to D-xylulose 5-phosphate (Xu5P). nih.govoup.com
The activity of these enzymes is crucial for directing the metabolic fate of this compound. For instance, the balance between the activities of RPI and RPE determines the relative production of R5P for nucleotide synthesis versus Xu5P for conversion back to glycolytic intermediates. nih.gov
Allosteric regulation also plays a role. For example, in some bacteria, pyruvate (B1213749) kinase is allosterically activated by ribose-5-phosphate, linking the pentose (B10789219) phosphate (B84403) pathway to glycolysis. cdnsciencepub.comnih.gov While direct allosteric regulation of RPI and RPE is not as extensively documented, their activity is intrinsically linked to the concentrations of their substrates and products, creating a dynamic equilibrium that responds to cellular needs. nih.gov
Control of Metabolic Flux through this compound Pathways
The direction of the non-oxidative branch of the PPP, which interconverts pentose phosphates, is reversible and depends on the cell's metabolic requirements. biomolther.orglibretexts.org
When the demand for NADPH is high , the oxidative branch is active, producing this compound and NADPH. The resulting pentose phosphates can then be converted back to glycolytic intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. biomolther.org
When the demand for ribose 5-phosphate for nucleotide synthesis is high , this compound produced from the oxidative branch is primarily isomerized to R5P. libretexts.org
In situations where R5P is needed but NADPH is not , the non-oxidative PPP can run in reverse, converting glycolytic intermediates into R5P.
This flexibility allows the cell to adapt to varying metabolic demands, such as rapid proliferation which requires a high level of nucleotide synthesis. patsnap.combiomolther.org
Redox State Regulation (e.g., NADP+/NADPH Ratio)
The redox state of the cell, particularly the ratio of NADP+ to NADPH, is a critical regulator of this compound metabolism. numberanalytics.com The primary regulatory point is the G6PD enzyme. libretexts.org
A high NADP+/NADPH ratio, indicative of a high demand for the reducing power of NADPH (for example, during oxidative stress or intensive biosynthetic activities), stimulates G6PD activity. libretexts.orgnumberanalytics.com This increases the flux through the oxidative PPP, leading to greater production of this compound and, crucially, the regeneration of NADPH. numberanalytics.comwikipathways.org Conversely, a low NADP+/NADPH ratio (high levels of NADPH) allosterically inhibits G6PD, thus downregulating the production of this compound. vaia.com This feedback mechanism ensures that the production of NADPH is tightly coupled to its consumption, preventing wasteful expenditure of glucose. nih.gov
This redox regulation is a rapid response mechanism, allowing cells to quickly adapt to changes in oxidative load or biosynthetic needs. nih.govnih.gov For instance, exposure to oxidative stress can trigger a rapid increase in PPP flux within seconds to bolster the cell's antioxidant defenses. nih.gov
Transcriptional and Post-Translational Regulatory Networks
Beyond the immediate enzymatic and allosteric controls, the metabolism of this compound is also regulated at the level of gene expression and post-translational modifications.
Transcriptional Regulation: The expression of genes encoding PPP enzymes, including G6PD and 6PGDH, can be upregulated in response to various signals. For example, oxidative stress can induce the transcription of these genes, leading to a long-term adaptation to conditions requiring high NADPH levels. nih.gov Transcription factors such as Nrf2 are known to modulate the expression of PPP enzymes in response to cellular redox status. researchgate.net In some contexts, the expression of genes in the oxidative phase of the PPP is enhanced in the presence of certain stressors. researchgate.net Conversely, under conditions like glucose deprivation, transcriptional repressors can down-regulate PPP genes to modulate metabolic flux. upf.edu
Post-Translational Modifications (PTMs): The activity of PPP enzymes can be modulated by various PTMs, including phosphorylation, acetylation, and glutathionylation. portlandpress.comresearchgate.net For instance, G6PD activity can be influenced by phosphorylation and acetylation. portlandpress.com The enzyme ribulose-5-phosphate-3-epimerase (RPE) has been identified as a target for multiple PTMs, including phosphorylation and thiol-based redox modifications like S-glutathionylation and S-nitrosylation. oup.combiorxiv.org While the precise functional consequences of all these modifications are still under investigation, they represent another layer of regulation that can fine-tune enzyme activity in response to specific cellular signals and environmental conditions. biorxiv.orgmedtigo.com
Integration with Overall Cellular Metabolic Homeostasis
This integration allows the cell to balance its needs for ATP (primarily from glycolysis), reducing power in the form of NADPH (from the PPP), and biosynthetic precursors (from both pathways). wikipedia.org For example, in rapidly proliferating cells, there is a high demand for both energy and building blocks. In such cases, the PPP is often upregulated to provide sufficient ribose 5-phosphate for nucleotide synthesis and NADPH for fatty acid synthesis and antioxidant defense. patsnap.com
The stringent response in bacteria provides a clear example of this integration, where the alarmone (p)ppGpp coordinates the down-regulation of nucleotide synthesis with the up-regulation of amino acid biosynthesis, with ribose 5-phosphate acting as a key linking metabolite. nih.gov Ultimately, the regulation of this compound metabolism is a dynamic and multifaceted process that is essential for cellular adaptation, survival, and function. patsnap.comnih.gov
Research Methodologies and Experimental Approaches
Biochemical and Enzymatic Characterization
The functional properties of enzymes that interconvert D-Ribulose 5-phosphate are primarily investigated through biochemical and enzymatic characterization. These studies provide crucial data on reaction rates, substrate affinity, and catalytic mechanisms.
In vitro enzyme activity assays are fundamental for quantifying the catalytic activity of enzymes that metabolize this compound. These assays are typically performed under controlled conditions of temperature, pH, and substrate concentration.
For Ribulose-5-phosphate 3-epimerase (RPE) , which catalyzes the interconversion of this compound (Ru5P) and D-xylulose 5-phosphate (Xu5P), a common method is a coupled spectrophotometric assay. nih.govbiorxiv.org In one direction, the formation of Xu5P from Ru5P can be measured in a multi-step coupled reaction. biorxiv.org This involves using recombinant transketolase and triose-phosphate isomerase, which ultimately leads to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm. nih.govbiorxiv.org The reaction mixture for such an assay typically contains buffers like Bicine or Tris-HCl, cofactors such as thiamine (B1217682) pyrophosphate (TPP) and MgCl₂, and the necessary coupling enzymes and substrates. nih.govbiorxiv.org
For Ribose-5-phosphate (B1218738) isomerase (RPI) , which catalyzes the reversible isomerization of D-ribose 5-phosphate (R5P) to Ru5P, activity can also be assessed spectrophotometrically. medtigo.complos.orgdiva-portal.org The formation of the ketose, Ru5P, from the aldose, R5P, can be directly monitored by measuring the increase in absorbance at 290 nm. plos.orgdiva-portal.org Alternatively, a coupled assay involving the subsequent reaction of Ru5P can be used, similar to the RPE assay. plos.org
Kinetic studies are performed to determine key enzymatic parameters, providing insight into enzyme efficiency and substrate affinity. These studies typically involve measuring reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).
For instance, kinetic analysis of recombinant spinach RPE revealed a Kₘ of 0.22 mM for Ru5P and a Vₘₐₓ of 17,000 units mg⁻¹. nih.gov The catalytic efficiency (kcat/Kₘ) was calculated to be 3.2 × 10⁷ M⁻¹ s⁻¹. nih.gov In another study, RPI from Trypanosoma cruzi was shown to catalyze the reversible isomerization with Kₘ values of 4 mM for R5P and 1.4 mM for Ru5P. nih.govdntb.gov.ua
Mechanistic studies often employ substrate analogs or inhibitors to probe the reaction mechanism. The isomerization reaction catalyzed by RPI is proposed to proceed through a cis-1,2-enediol(ate) intermediate. wikipedia.orgnih.gov This is supported by inhibition studies using compounds like 4-phospho-D-erythronohydroxamic acid, an analog of the proposed intermediate, which acts as a competitive inhibitor of RPI. nih.gov Product inhibition studies can also help deduce the order of substrate binding and product release. analytik.co.uk For RPE, the mechanism involves an acid/base catalysis utilizing two aspartic acid residues to form a trans-2,3-enediol phosphate (B84403) intermediate. wikipedia.org
| Enzyme | Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Ribulose-5-phosphate 3-epimerase (RPE) | Spinach (recombinant) | This compound | 0.22 | 7083 | 3.2 x 10⁷ |
| Ribose-5-phosphate isomerase B (RPIB) | Trypanosoma cruzi | This compound | 1.4 | - | - |
| Ribose-5-phosphate isomerase B (RPIB) | Trypanosoma cruzi | D-Ribose 5-phosphate | 4.0 | - | - |
| Ribulose-5-phosphate 3-epimerase (CrRPE1) | Chlamydomonas reinhardtii | D-Xylulose 5-phosphate | 0.716 | 80.7 | 1.13 x 10⁵ |
| Ribulose-5-phosphate 3-epimerase (CrRPE1) | Chlamydomonas reinhardtii | This compound | - | - | 1.80 x 10⁵ |
In Vitro Enzyme Activity Assays
Structural Biology Techniques
Structural biology provides a three-dimensional view of how enzymes interact with this compound and its related sugars, offering a framework for understanding their catalytic mechanisms.
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of enzymes. The crystal structures of both RPI and RPE from various organisms have been resolved to high resolution. researchgate.netrcsb.orgoup.comnih.gov
These studies have revealed that both enzymes often adopt a (β/α)₈-barrel, also known as a TIM-barrel, fold, a common structural motif in enzymes involved in sugar metabolism. medtigo.comoup.com The active site is typically located in a cleft formed at the C-terminal end of the β-strands. wikipedia.orgasm.org Structural analyses also show the quaternary structure of these enzymes, which can exist as homodimers, hexamers, or even octamers. medtigo.comresearchgate.netmdpi.comnih.gov For example, RPE from potato chloroplasts and Synechocystis assembles into a homohexamer, while RPI from Plasmodium falciparum is a homodimer. researchgate.netmdpi.comrcsb.org The structure of E. coli RpiA has been solved in complex with the inhibitor arabinose-5-phosphate, providing a snapshot of ligand binding within the active site. nih.gov
| Enzyme | Organism | PDB ID | Resolution (Å) | Quaternary Structure | Fold |
|---|---|---|---|---|---|
| Ribulose-5-phosphate 3-epimerase | Synechocystis sp. | 1TQJ | 1.60 | Hexamer | (β/α)₈-barrel |
| Ribulose-5-phosphate 3-epimerase | Potato | 1RPX | 2.30 | Hexamer | (β/α)₈-barrel |
| Ribose-5-phosphate isomerase A | Plasmodium falciparum | 2F8M | 2.09 | Dimer | - |
| Ribose-5-phosphate isomerase | Chlamydomonas reinhardtii | - | 1.4 | Homodimer | - |
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene, resulting in a modified protein. This approach is invaluable for identifying key amino acid residues involved in substrate binding and catalysis.
By mutating conserved residues in the active site and analyzing the kinetic properties of the resulting mutant enzymes, researchers can deduce the function of individual amino acids. For RPE from spinach, site-directed mutagenesis of Asp186 to alanine (B10760859) (D186A) reduced the catalytic rate (kcat) by more than seven orders of magnitude, confirming its critical role in catalysis, likely as an electrophile to facilitate proton abstraction. nih.govresearchgate.net Similarly, mutagenesis studies on spinach RPI implicated Asp87 as a key general base in the isomerization of R5P to Ru5P. wikipedia.org In E. coli RpiA, mutating the equivalent of Asp81 to alanine decreased kcat by 10,000-fold, highlighting its essential catalytic function. nih.gov For RPI from Trypanosoma cruzi, mutagenesis confirmed a major catalytic role for Cys69 and a role for His102 in the opening of the ribose furanosic ring. nih.gov
X-ray Crystallography of this compound Interacting Enzymes
Genetic and Molecular Biology Approaches
Genetic and molecular biology approaches are used to study the function of enzymes involved in this compound metabolism within a cellular context. These methods include cloning and heterologous expression of genes encoding these enzymes, which allows for the production of large quantities of pure protein for biochemical and structural studies. nih.gov
Gene expression studies, using techniques like reverse transcription-quantitative PCR (RT-qPCR), can reveal how the transcription of genes like rpe and rpi changes under different metabolic conditions. wur.nl Furthermore, creating gene knockouts or using RNA interference (RNAi) to downregulate expression can help to elucidate the physiological importance of these enzymes. plos.orgfrontiersin.org For example, inactivating the rpe gene in Bacillus subtilis was shown to reduce the consumption of Ru5P, thereby enhancing the carbon flux towards riboflavin (B1680620) biosynthesis. frontiersin.org Systems biology approaches integrate genomics, proteomics, and metabolomics to understand how the activity of enzymes like RPI is coordinated within the broader metabolic network of the cell, connecting the pentose (B10789219) phosphate pathway with other central pathways like glycolysis. medtigo.comfrontiersin.orgpnas.org
Gene Cloning and Heterologous Expression of this compound Metabolizing Enzymes
A cornerstone of studying the enzymes that metabolize this compound is the ability to isolate their corresponding genes and express them in a foreign host, a process known as heterologous expression. This approach overcomes the challenges of low natural abundance of these enzymes, facilitating their purification and detailed characterization. nih.gov
A prime example is the successful high-level heterologous expression of the gene encoding D-ribulose-5-phosphate 3-epimerase from spinach (Spinacia oleracea L.) in Escherichia coli. nih.govnih.gov This achievement was significant as it allowed for the isolation and characterization of the enzyme from a photosynthetic organism, which had previously been difficult to obtain in sufficient quantities. nih.gov The process typically involves designing oligonucleotide primers based on conserved regions of the enzyme's gene sequence to amplify the gene via Polymerase Chain Reaction (PCR). nih.gov The amplified gene is then inserted into an expression vector, which is introduced into a host organism like E. coli. The host then produces large quantities of the recombinant enzyme.
Similarly, genes for other key enzymes in Ru5P metabolism, such as ribose-5-phosphate isomerase (RPI), have been cloned and expressed from various organisms, including soybean (Glycine max) and the protozoan parasite Trypanosoma brucei. jst.go.jpplos.org In soybean, the cloning of the GmRPI2 gene and its subsequent expression allowed for the study of its role in photosynthesis. jst.go.jp For Trypanosoma brucei, cloning the RPIB gene was a critical step in investigating its potential as a drug target, as this enzyme is absent in humans. plos.org
The heterologous expression of these enzymes enables detailed kinetic studies, determination of substrate specificity, and investigation of their structural properties. For instance, the recombinant spinach D-ribulose-5-phosphate 3-epimerase was found to be an octamer, in contrast to the dimeric form found in yeast and mammals. nih.govnih.gov
Table 1: Examples of Heterologously Expressed this compound Metabolizing Enzymes
| Enzyme | Source Organism | Expression Host | Purpose of Expression | Reference |
| D-Ribulose-5-phosphate 3-epimerase | Spinach (Spinacia oleracea) | Escherichia coli | Purification, characterization, and kinetic studies. | nih.govnih.gov |
| Ribose-5-phosphate isomerase B (RPIB) | Trypanosoma brucei | Escherichia coli | Functional characterization and drug target validation. | plos.org |
| Ribose-5-phosphate isomerase 2 (GmRPI2) | Soybean (Glycine max) | Agrobacterium | Studying its role in photosynthesis. | jst.go.jp |
| Ribulose-5-phosphate 4-epimerase | Uncultured Acidilobus sp. | Escherichia coli | Characterization of a novel thermostable aldolase. | biotech-asia.orgscispace.com |
Targeted Gene Knockouts and Overexpression Studies
To understand the physiological role of enzymes involved in this compound metabolism within a living organism, researchers employ targeted gene knockout and overexpression techniques. These genetic manipulations allow for the observation of the consequences of either eliminating or increasing the activity of a specific enzyme.
Studies in the plant Arabidopsis thaliana have demonstrated the critical role of chloroplastic D-ribulose-5-phosphate 3-epimerase (RPE). nih.govfrontiersin.org Deletion mutants for the RPE gene (rpe) were found to be viable only with the addition of external carbohydrates, exhibiting a dwarf-like appearance and light-green leaves. nih.govfrontiersin.org This indicates the essential function of RPE in the Calvin-Benson cycle and the oxidative pentose phosphate pathway for normal plant growth and development. nih.govfrontiersin.org Interestingly, a reduction in RPE expression to a certain level resulted in decreased CO₂ fixation, highlighting its role in photosynthetic capacity. nih.govfrontiersin.org
In the bacterium Escherichia coli, the inactivation of genes encoding ribose-5-phosphate isomerases (rpiA and rpiB) was shown to increase the bacteria's sensitivity to antibiotics. mdpi.com This suggests a crucial role for the interconversion of ribulose-5-phosphate and ribose-5-phosphate in bacterial stress responses and survival. mdpi.com
Conversely, overexpression studies in soybean have shown that increasing the expression of the ribose-5-phosphate isomerase gene GmRPI2 can enhance the photosynthetic capacity of the plants. jst.go.jp This was evidenced by higher net photosynthetic rates and increased chlorophyll (B73375) and soluble sugar content in the overexpression lines compared to control plants. jst.go.jp Such studies provide valuable insights into potential strategies for improving crop yields. jst.go.jp
Metabolomics and Isotope Tracing Studies
Quantification of this compound in Biological Systems
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens through which to view the role of this compound. Advanced analytical techniques are essential for the accurate quantification of Ru5P and other related metabolites in complex biological samples.
Liquid chromatography-mass spectrometry (LC-MS) is a widely used method for this purpose. oup.comd-nb.info This technique separates metabolites based on their chemical properties and then detects and quantifies them based on their mass-to-charge ratio. For instance, LC-MS has been employed to measure the levels of intermediates in the pentose phosphate pathway (PPP), including Ru5P, in various cancer cell lines and patient tissues. nih.govfrontiersin.org These studies have revealed elevated levels of PPP intermediates, including the combined pool of ribulose-5-phosphate and xylulose-5-phosphate, in clear cell renal cell carcinoma, suggesting a rerouting of glucose metabolism to support tumor growth. nih.govnih.gov
Similarly, time-resolved metabolomics analysis in pancreatic β-cells using LC-MS has shown that the levels of ribose-5-phosphate, a direct isomer of Ru5P, increase in response to glucose stimulation, implicating the PPP in the control of insulin (B600854) release. portlandpress.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another non-destructive technique that can provide detailed structural information and quantification of metabolites, including those in the PPP. creative-proteomics.com
Table 2: Techniques for Quantification of this compound
| Technique | Principle | Application Example | Reference |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of metabolites by chromatography followed by detection based on mass-to-charge ratio. | Quantification of PPP intermediates in cancer cells and pancreatic β-cells. | oup.comnih.govfrontiersin.orgportlandpress.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of metabolites based on the magnetic properties of atomic nuclei. | Non-targeted metabolomics and metabolic flux analysis of the PPP. | creative-proteomics.com |
Carbon Flux Analysis using Isotopic Labeling
To move beyond static measurements of metabolite concentrations and understand the dynamic flow of carbon atoms through metabolic pathways, researchers utilize isotopic labeling studies. In this approach, cells or organisms are fed a substrate, such as glucose, that has been enriched with a stable isotope, most commonly ¹³C. asm.orgnih.gov By tracking the incorporation of ¹³C into downstream metabolites like this compound, the rates of metabolic reactions, or fluxes, can be determined.
This technique, often referred to as ¹³C-based metabolic flux analysis (MFA), has been instrumental in elucidating the activity of the pentose phosphate pathway. asm.orgnih.gov For example, ¹³C-labeling experiments in the fungus Penicillium chrysogenum have been used to accurately determine the split ratio between glycolysis and the PPP. asm.org
In microorganisms like Saccharomyces cerevisiae, LC-MS is used to analyze the mass isotopomer distributions of ¹³C-labeled primary metabolites, including the pentose-5-phosphates (a pool that includes Ru5P). oup.com This allows for the construction of detailed metabolic network models and the quantification of fluxes through different branches of central carbon metabolism. oup.com
Furthermore, carbon flux analysis using isotopic labeling has been applied to study the metabolism of the cyanobacterium Prochlorococcus under nitrogen limitation. asm.org These studies revealed a slower flux through Calvin cycle intermediates, including the hexose (B10828440) and pentose phosphates, suggesting a pooling of these intermediates under nutrient-limited conditions. asm.org
In Vitro and Cellular Model Systems for Metabolic Research
A variety of in vitro and cellular model systems are employed to investigate the metabolism of this compound under controlled conditions. These models range from purified enzyme assays to whole-cell systems.
In vitro enzyme assays are fundamental for characterizing the kinetic properties of enzymes that metabolize Ru5P. For example, the activity of recombinant D-ribulose-5-phosphate 3-epimerase from Chlamydomonas reinhardtii was measured in a coupled enzyme assay, where the product of the epimerase reaction is converted through a series of steps to a product that can be monitored spectrophotometrically. oup.combiorxiv.orgfrontiersin.org
Cellular models, such as cultured cell lines, are invaluable for studying metabolic pathways in a more physiological context. For instance, patient-derived cell lines have been used to investigate inherited defects in the pentose phosphate pathway. nih.gov Cancer cell lines are extensively used to study the role of the PPP in tumor metabolism and proliferation. nih.govnih.gov Studies using Ishikawa endometrial cells have helped to validate clinical findings and identify the role of estrogen in stimulating the PPP to promote cell proliferation. frontiersin.org
Moreover, whole organisms like the nematode Caenorhabditis elegans and the fruit fly Drosophila are used to study the systemic effects of altering PPP gene expression. mdpi.com In C. elegans, reducing the expression of ribose-5-phosphate isomerase A-1 in specific neurons was found to promote longevity. mdpi.com
Genome-scale metabolic models (GSMMs) are computational tools that can simulate the metabolic fluxes in an organism. These in silico models have been used to predict the effects of feeding exogenous metabolites, such as ribose-5-phosphate, on the central carbon metabolism of Klebsiella pneumoniae. nih.gov Such models can help identify potential targets for metabolic engineering. nih.govresearchgate.net
Biological Significance and Broader Contexts of D Ribulose 5 Phosphate
Crucial Role in Anabolic Processes and Biosynthetic Precursor Supply
D-Ribulose 5-phosphate is a key precursor for the synthesis of essential cellular components, including nucleic acids and certain amino acids. biosynth.comtaylorandfrancis.com
Nucleic Acid and Nucleotide Synthesis
A primary function of this compound is to serve as a precursor for the synthesis of ribose-5-phosphate (B1218738) (R5P), a fundamental building block for nucleotides and nucleic acids (DNA and RNA). khanacademy.orgmedchemexpress.com The enzyme ribose-5-phosphate isomerase catalyzes the reversible conversion of this compound to R5P. ebi.ac.ukmedtigo.com R5P is then activated to phosphoribosyl pyrophosphate (PRPP), a critical molecule for both the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) biosynthesis. wikipedia.org In rapidly dividing cells, such as those in cancerous tissues, there is a high demand for nucleotides, leading to an upregulation of R5P production. medtigo.comwikipedia.org
Precursor for Essential Amino Acids
The metabolic fate of this compound is not limited to nucleotide synthesis. Through the action of the enzyme ribulose-5-phosphate 3-epimerase, it is converted to xylulose 5-phosphate. ebi.ac.uknih.gov Xylulose 5-phosphate, along with ribose-5-phosphate, enters the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway. This series of reversible reactions, catalyzed by transketolase and transaldolase, generates intermediates such as erythrose 4-phosphate. nih.govlibretexts.org Erythrose 4-phosphate is a crucial precursor for the biosynthesis of aromatic amino acids, including tryptophan, tyrosine, and phenylalanine. nih.govfrontiersin.org
Contribution to Cellular Redox Homeostasis and Antioxidant Defense
This compound plays a significant role in maintaining the balance of reduction-oxidation (redox) reactions within the cell and protecting against oxidative damage. medtigo.com The oxidative phase of the pentose phosphate pathway, which produces this compound, is a major source of the reducing equivalent NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). nih.govlibretexts.org
NADPH is essential for regenerating reduced glutathione, a primary antioxidant that detoxifies reactive oxygen species (ROS) such as hydrogen peroxide. medtigo.comnih.govnih.gov By providing the substrate for NADPH production, the pathway involving this compound is crucial for protecting cells from oxidative stress. nih.govresearchgate.net This is particularly important in cells experiencing high levels of oxidative stress, like cancer cells, which often upregulate the pentose phosphate pathway to counteract the damaging effects of ROS. medtigo.com
Interplay with Energy Metabolism Pathways
The pentose phosphate pathway, and by extension this compound, is intricately linked with glycolysis, the central pathway for glucose metabolism and energy production. medtigo.comlibretexts.org The non-oxidative branch of the PPP, which utilizes the xylulose 5-phosphate derived from this compound, can produce the glycolytic intermediates fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.orglibretexts.org
This connection allows the cell to divert metabolic flux between the two pathways based on its needs. When the demand for NADPH and nucleotide precursors is high, glucose 6-phosphate is shunted into the PPP. Conversely, if the cell requires more ATP, the intermediates of the non-oxidative PPP can be channeled back into glycolysis. This metabolic flexibility ensures that the cell can adapt to varying energy and biosynthetic demands. libretexts.org
Significance in Diverse Biological Systems
The importance of this compound extends across various forms of life, with a particularly prominent role in plant photosynthesis.
Plant Photosynthesis and Carbon Cycling
In plants and other photosynthetic organisms, this compound is a key intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation. ebi.ac.ukwikipedia.org Within the chloroplasts, this compound is phosphorylated by the enzyme phosphoribulokinase to form ribulose-1,5-bisphosphate (RuBP), a reaction that consumes ATP. wikipedia.orgwikipedia.org
RuBP is the acceptor molecule for carbon dioxide, a reaction catalyzed by the enzyme RuBisCO. wikipedia.orgrose-hulman.edu This initial step of carbon fixation leads to the production of two molecules of 3-phosphoglycerate, which are then used to synthesize sugars and regenerate RuBP, thus completing the cycle. rose-hulman.eduresearchgate.net The continuous regeneration of RuBP from this compound is therefore essential for sustained photosynthetic activity and the conversion of atmospheric carbon into organic matter. ebi.ac.ukfrontiersin.org
Table 1: Key Enzymes and Products Related to this compound
| Precursor/Substrate | Enzyme | Product | Metabolic Pathway |
|---|---|---|---|
| 6-Phosphogluconate | 6-Phosphogluconate dehydrogenase | This compound | Pentose Phosphate Pathway (Oxidative) |
| This compound | Ribose-5-phosphate isomerase | Ribose 5-phosphate | Pentose Phosphate Pathway (Non-oxidative) |
| This compound | Ribulose-5-phosphate 3-epimerase | Xylulose 5-phosphate | Pentose Phosphate Pathway (Non-oxidative) |
| This compound | Phosphoribulokinase | Ribulose-1,5-bisphosphate | Calvin-Benson Cycle |
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| 3-phosphoglycerate |
| 6-phosphogluconate |
| This compound |
| Erythrose 4-phosphate |
| Fructose 6-phosphate |
| Glucose 6-phosphate |
| Glyceraldehyde 3-phosphate |
| Glutathione |
| Hydrogen peroxide |
| Nicotinamide (B372718) adenine dinucleotide phosphate (NADPH) |
| Phenylalanine |
| Phosphoribosyl pyrophosphate (PRPP) |
| Ribose 5-phosphate |
| Ribulose-1,5-bisphosphate (RuBP) |
| Tryptophan |
| Tyrosine |
Microbial Metabolism and Adaptation
This compound is a pivotal intermediate in the metabolism of a wide array of microbes, primarily through its role in the Pentose Phosphate Pathway (PPP). nih.gov The PPP is a central metabolic route that runs in parallel with glycolysis, serving two primary functions: the generation of NADPH, which provides reducing power for biosynthetic reactions and defense against oxidative stress, and the production of precursors for nucleotide synthesis. ulisboa.ptjove.com In the PPP, this compound is the end-product of the oxidative phase, formed from the oxidative decarboxylation of 6-phosphogluconate. jove.comspandidos-publications.com It then serves as the branching point for the non-oxidative phase. jove.com
Microbial adaptation often involves modulating the metabolic flux through pathways involving this compound. For instance, in the bacterium Pseudomonas putida, adaptation to utilize the non-native sugar D-xylose is facilitated by the EDEMP cycle, a metabolic route that incorporates reactions of the Pentose Phosphate Pathway. biorxiv.org In this context, the conversion of xylose leads to xylulose 5-phosphate, an isomer of this compound, which directly enters the PPP. biorxiv.org
In pathogenic microbes, such as the parasite Leishmania donovani, the PPP is a vital defense mechanism against the oxidative stress encountered within its mammalian host. acs.org The pathway's capacity to produce NADPH is crucial for detoxifying reactive oxygen species. acs.org Furthermore, in some microorganisms, this compound is a key component of the Calvin-Benson-Bassham (CBB) cycle, the most common pathway for carbon dioxide fixation. plos.org In this cycle, this compound is phosphorylated to form ribulose-1,5-bisphosphate, the substrate for CO2 capture by the enzyme RuBisCO. plos.org Genomic studies reveal that microbes possessing the Calvin cycle exhibit specific metabolic adaptations in the PPP, suggesting a need to carefully regulate the pool of this compound to avoid interference with carbon fixation. plos.org
Roles in Mammalian Cellular Biochemistry
In mammalian cells, this compound is a key metabolite exclusively synthesized and utilized within the Pentose Phosphate Pathway (PPP). hmdb.cahmdb.ca It is the product of the oxidative branch of the PPP and serves as the crucial link to the non-oxidative branch. ulisboa.pt The central role of the PPP is twofold: to generate the reducing equivalent NADPH for anabolic processes and antioxidant defense, and to produce ribose-5-phosphate (R5P), the precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA). ulisboa.ptmedtigo.com
The fate of this compound is determined at a critical metabolic crossroads, where it can be acted upon by two distinct enzymes: hmdb.cahmdb.ca
Ribose-5-phosphate isomerase (RPI) catalyzes the reversible conversion of this compound into D-ribose 5-phosphate. hmdb.cahmdb.ca This reaction is essential for directing carbon flux towards the synthesis of nucleotides, a process vital for cell proliferation, growth, and DNA repair. spandidos-publications.com
Ribulose-phosphate 3-epimerase (RPE) catalyzes the reversible conversion of this compound into D-xylulose 5-phosphate. hmdb.cahmdb.ca D-xylulose 5-phosphate can then be further metabolized by transketolase and transaldolase, re-entering the glycolytic pathway as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. spandidos-publications.com
This enzymatic control at the level of this compound allows the cell to dynamically adjust the output of the PPP to meet its immediate metabolic needs, shifting between the production of nucleotide precursors and the generation of glycolytic intermediates or NADPH. jove.commedtigo.com
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme | Action on this compound | Pathway | Primary Function |
| 6-Phosphogluconate dehydrogenase | Produces this compound from 6-phosphogluconate | Pentose Phosphate Pathway (Oxidative) | NADPH generation |
| Ribose-5-phosphate isomerase (RPI) | Converts this compound to D-ribose 5-phosphate | Pentose Phosphate Pathway (Non-Oxidative) | Nucleotide precursor synthesis |
| Ribulose-phosphate 3-epimerase (RPE) | Converts this compound to D-xylulose 5-phosphate | Pentose Phosphate Pathway (Non-Oxidative) | Feeds into glycolysis |
Implications of Metabolic Dysregulation in Research Models
The dysregulation of metabolic pathways involving this compound has significant implications in various disease states. Research models have been instrumental in elucidating how altered enzyme function and metabolic reprogramming contribute to pathology.
Enzyme Deficiencies and Altered Metabolic Fluxes
A primary example of dysregulation is Ribose-5-phosphate isomerase (RPI) deficiency, an extremely rare inborn error of metabolism. homeocareclinic.inwikipedia.org This disorder is caused by mutations in the RPIA gene, which codes for the RPI enzyme responsible for converting this compound to D-ribose 5-phosphate. homeocareclinic.inwikipedia.org
The first identified patient with RPI deficiency presented with a slowly progressive leukoencephalopathy, a disease affecting the white matter of the brain. nih.gov The enzymatic block leads to the accumulation of this compound and its subsequent reduction to sugar alcohols (polyols), specifically D-ribitol and D-arabitol. homeocareclinic.innih.gov These polyols are found at highly elevated concentrations in the brain, cerebrospinal fluid, and urine of affected individuals and serve as key diagnostic biomarkers. homeocareclinic.innih.gov The precise mechanism of pathology is not fully understood, with hypotheses pointing to either a toxic effect of the accumulated polyols or an insufficiency of D-ribose 5-phosphate for nucleotide synthesis. wikipedia.org Studies using rat brain models have suggested that the accumulation of ribitol (B610474) can lead to increased production of mitochondrial superoxide, linking the metabolic imbalance to heightened oxidative stress. wikipedia.org
Research on Metabolic Reprogramming in Disease Models
Metabolic reprogramming, a hallmark of various diseases, often involves the PPP and by extension, this compound metabolism.
Cancer: In many cancer models, the PPP is upregulated to meet the high demand of rapidly proliferating cells for nucleotides and to counteract increased oxidative stress. spandidos-publications.com This "Warburg effect" involves shunting glucose metabolites through the PPP to generate large quantities of ribose-5-phosphate (derived from this compound) for DNA and RNA synthesis. spandidos-publications.com Enzymes that regulate the flux around this compound are therefore considered critical for cancer cell survival and proliferation. spandidos-publications.com Research on pancreatic cancer, for example, highlights the reprogramming of the PPP as a key metabolic adaptation. wikipathways.org
Neurodegenerative Diseases: Research using rodent models of familial amyotrophic lateral sclerosis (fALS) has revealed a form of pathogenic metabolic reprogramming. nih.govbiorxiv.org Neurons expressing fALS-associated mutant proteins exhibit reduced flux through the PPP, leading to lower levels of its product, ribose-5-phosphate. nih.govbiorxiv.org This metabolic shift occurs even as the cells maintain normal ATP levels, suggesting a complex and potentially detrimental adaptation to mitochondrial dysfunction. nih.govbiorxiv.org Similarly, metabolic dysregulation is a known factor in Alzheimer's disease, where alterations in PPP enzymes and a decrease in ribose-5-phosphate levels have been reported, potentially impairing the brain's antioxidant capabilities. frontiersin.org
Interactive Data Table: this compound Dysregulation in Disease Models
| Disease Model | Observed Metabolic Change | Key Consequence/Implication |
| Ribose-5-phosphate Isomerase (RPI) Deficiency | Blocked conversion of this compound to D-ribose 5-phosphate. | Accumulation of D-ribitol and D-arabitol; progressive leukoencephalopathy. homeocareclinic.innih.gov |
| Cancer | Upregulated flux through the PPP. | Increased production of ribose-5-phosphate for nucleotide synthesis and NADPH for antioxidant defense, supporting proliferation. spandidos-publications.com |
| Familial ALS (fALS) | Reduced flux through the PPP. | Lower levels of ribose-5-phosphate; pathogenic adaptation to mitochondrial dysfunction. nih.govbiorxiv.org |
| Alzheimer's Disease | Altered PPP activity. | Potential impairment of antioxidant systems in the brain. frontiersin.org |
Evolutionary and Comparative Biochemistry of D Ribulose 5 Phosphate Pathways
Ancient Origins of the Pentose (B10789219) Phosphate (B84403) Pathway
The Pentose Phosphate Pathway (PPP) is considered to be of ancient evolutionary origin, likely predating the emergence of the first living cells. wikipedia.orgnih.govnih.gov Like glycolysis, the PPP appears to be a primitive metabolic pathway, with its core reactions being chemically feasible in a prebiotic world. wikipedia.org The reactions of the PPP are central to all life, providing essential molecules for nucleotide synthesis (ribose 5-phosphate), aromatic amino acid synthesis (erythrose 4-phosphate), and reducing power for biosynthesis in the form of NADPH. wikipedia.orgnih.govnih.gov The universal presence and central role of the PPP and its intermediates across all domains of life suggest that its fundamental structure was established in the earliest stages of life on Earth. nih.govresearchgate.net This ancient origin is further supported by the fact that many of the pathway's reactions can proceed without enzymes. wikipedia.orgnih.gov
The PPP is divided into an oxidative and a non-oxidative branch. nih.govnih.gov The oxidative branch converts glucose 6-phosphate to ribulose 5-phosphate, while the non-oxidative branch allows for the interconversion of various pentose phosphates. nih.govwikipedia.org The reactions of the non-oxidative PPP are shared with other ancient pathways like the Calvin cycle and the Entner–Doudoroff pathway, highlighting a common metabolic toolkit inherited from early life. nih.gov The theoretical ability of a reversed PPP to assimilate carbon, a function now largely managed by the Calvin cycle in plants, further points to its ancestral role in core metabolism. nih.gov
Evidence from Prebiotic Chemistry and Non-Enzymatic Reactions
Compelling evidence suggests that the core reactions of the PPP, including those involving D-ribulose 5-phosphate, could have occurred non-enzymatically under conditions plausible for the early Earth. crick.ac.ukcam.ac.ukembopress.org Research has demonstrated that a sequence of reactions resembling both glycolysis and the PPP can occur spontaneously in a reconstructed environment mimicking the Archean ocean, which was rich in iron. nih.govcrick.ac.ukcam.ac.uk
These non-enzymatic reactions were found to be particularly sensitive to catalysis by metal ions, especially ferrous iron (Fe(II)), which was abundant and soluble in the anoxic oceans of the Archean eon. wikipedia.orgcrick.ac.ukcam.ac.uk In these simulated prebiotic conditions, a network of 29 metabolism-like reactions was observed, including the formation and interconversion of key PPP intermediates such as glucose 6-phosphate, erythrose 4-phosphate, and the RNA precursor, ribose 5-phosphate. nih.govembopress.org
Specifically, the formation of ribose 5-phosphate from 6-phosphogluconate, a rate-limiting step in the modern oxidative PPP, has been shown to proceed non-enzymatically. nih.govplos.org This reaction is notably accelerated by the presence of both iron and the prebiotically available amino acid cysteine. nih.govplos.orgresearchgate.net This finding suggests a potential evolutionary path where simple amino acids could have enhanced rate-limiting non-enzymatic reactions, paving the way for the stepwise evolution of more complex enzymes and imprinting the structure of these ancient chemical networks onto what would become modern metabolism. nih.govplos.org
The table below summarizes key findings from studies on non-enzymatic PPP-like reactions.
| Finding | Experimental Conditions | Key Metabolites Formed | Catalysts | Reference |
| Glycolysis and PPP-like reaction sequences | Reconstructed Archean ocean milieu | Glucose, Pyruvate (B1213749), Ribose 5-phosphate, Erythrose 4-phosphate | Ferrous iron (Fe(II)) and other metals | nih.govcrick.ac.uk |
| Accelerated formation of Ribose 5-phosphate | Mild temperature and pH, in water | Ribose 5-phosphate from 6-phosphogluconate | Iron and Cysteine | nih.govplos.org |
| Interconversion of PPP intermediates | Archean ocean mimetic | Glucose 6-phosphate, Ribose 5-phosphate, Ribulose 5-phosphate, Xylulose 5-phosphate | Metal ions, particularly Fe(II) | nih.gov |
Phylogenetic Analysis and Conservation of this compound Related Enzymes
The enzymes that catalyze reactions involving this compound are highly conserved across the domains of life, although their evolutionary histories can be complex, sometimes involving events like lateral gene transfer. The primary enzymes responsible for the interconversion of this compound are Ribose-5-phosphate (B1218738) isomerase (Rpi) and Ribulose-5-phosphate 3-epimerase (RPE).
Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the reversible interconversion of this compound and D-xylulose 5-phosphate. acs.org Phylogenetic analyses of RPE show distinct clades, often separating eukaryotic cytosolic proteins from those targeted to plastids and those derived from bacteria, indicating a complex evolutionary history. researchgate.net For instance, a phylogenetic tree of RPE from various organisms shows that the enzyme from the parasite Leishmania donovani is closely related to that of other protozoan parasites. acs.org
Ribose-5-phosphate isomerase (Rpi) catalyzes the interconversion of this compound and D-ribose 5-phosphate. wikipedia.orgnih.gov This enzyme is ubiquitous, with its sequence being highly conserved in species from archaea and bacteria to plants and animals. nih.gov There are two main types of Rpi, RpiA and RpiB, which are structurally unrelated. RpiA is the most common form found across all domains of life. nih.gov The high degree of conservation points to its essential and ancient role in linking the PPP with the synthesis of nucleotides and cofactors. nih.gov
The table below details the key enzymes involved in this compound metabolism.
| Enzyme | EC Number | Reaction | Conservation and Phylogeny | Reference |
| Ribulose-phosphate 3-epimerase (RPE) | 5.1.3.1 | This compound ↔ D-Xylulose 5-phosphate | Complex phylogeny with distinct eukaryotic and bacterial-derived clades. researchgate.net | acs.orgresearchgate.net |
| Ribose-5-phosphate isomerase A (RpiA) | 5.3.1.6 | This compound ↔ D-Ribose 5-phosphate | Ubiquitous and highly conserved across all domains of life. nih.gov | nih.govresearchgate.net |
| 3-hexulose-6-phosphate synthase (HPS) | 4.1.2.43 | This compound + Formaldehyde (B43269) → D-arabino-3-hexulose 6-phosphate | Key enzyme of the RuMP pathway found in certain bacteria and archaea. tandfonline.com | tandfonline.com |
| 6-phospho-3-hexuloisomerase (PHI) | 5.3.1.27 | D-arabino-3-hexulose 6-phosphate → D-Fructose 6-phosphate | Key enzyme of the RuMP pathway found in certain bacteria and archaea. tandfonline.com | tandfonline.com |
Comparative Analysis of this compound Metabolism Across Domains of Life
While the core PPP is remarkably conserved, variations exist in its operation and regulation across the three domains of life: Bacteria, Archaea, and Eukarya.
Eukarya: In most eukaryotic organisms, the PPP reactions occur in the cytosol. wikipedia.org However, in plants, a significant portion of the pathway, particularly the non-oxidative branch, takes place in plastids, where it integrates with the Calvin-Benson cycle for carbon fixation. wikipedia.orgnih.gov The Calvin-Benson cycle can be viewed as an anabolic version of the non-oxidative PPP, running in the reverse direction to synthesize pentose phosphates from triose phosphates. nih.gov In mammals, the PPP is most active in tissues with high demand for NADPH for reductive biosynthesis, such as the liver and adrenal cortex. wikipedia.org
Bacteria: Bacteria exhibit diverse strategies for pentose phosphate metabolism. The classical PPP is widespread. Additionally, some bacteria utilize the Ribulose Monophosphate (RuMP) pathway for formaldehyde assimilation, which starts with the condensation of formaldehyde and this compound, catalyzed by 3-hexulose-6-phosphate synthase (HPS). tandfonline.com The Entner-Doudoroff pathway, which shares intermediates with the PPP, is another common variation in bacterial carbohydrate metabolism. nih.gov
Archaea: The metabolism of pentose phosphates in Archaea shows unique features. While orthologs for Ribose-5-phosphate isomerase are present in all analyzed archaeal genomes, suggesting this compound is the universal precursor for D-ribose 5-phosphate, the rest of the PPP enzymes show a more sporadic distribution. nih.gov This has led to the proposal that many archaea may lack a conventional non-oxidative PPP. Instead, they might synthesize pentose phosphates through a "reverse RuMP pathway," where fructose (B13574) 6-phosphate is converted to this compound. tandfonline.comnih.gov This highlights the metabolic plasticity of Archaea in adapting core metabolic pathways.
The following table compares features of this compound metabolism across the domains of life.
| Feature | Eukarya | Bacteria | Archaea |
| Primary Location | Cytosol; also in plastids (plants) wikipedia.org | Cytosol | Cytosol |
| Key Pathways | Pentose Phosphate Pathway, Calvin-Benson Cycle (plants) nih.gov | Pentose Phosphate Pathway, Ribulose Monophosphate (RuMP) Pathway, Entner-Doudoroff Pathway nih.govtandfonline.com | Variations of PPP, potential "Reverse RuMP Pathway" tandfonline.comnih.gov |
| Enzyme Conservation | High conservation of core PPP enzymes like RpiA nih.gov | High conservation, but with diversity in pathways like RuMP tandfonline.com | Sporadic distribution of some PPP enzymes; Rpi is ubiquitous nih.gov |
| Primary Function | NADPH production, nucleotide and amino acid precursor synthesis wikipedia.orgwikipedia.org | NADPH production, nucleotide/amino acid synthesis, formaldehyde assimilation tandfonline.comnih.gov | Precursor synthesis for nucleotides; NADPH generation routes can vary nih.gov |
Future Directions and Emerging Research Areas
Deeper Elucidation of Complex Enzymatic Mechanisms
While the core enzymatic reactions involving D-Ribulose 5-phosphate are well-known, significant questions remain regarding the intricate details of their catalytic mechanisms and regulation. This compound is primarily interconverted into two other pentose (B10789219) phosphates: Ribose-5-phosphate (B1218738) (R5P) by Ribose-5-phosphate Isomerase (RPI) and Xylulose-5-phosphate (Xu5P) by Ribulose-5-phosphate 3-epimerase (RPE). oup.comebi.ac.uk
Future research will focus on:
Structural Dynamics: Moving beyond static crystal structures to understand the conformational changes that enzymes like RPE and RPI undergo during substrate binding and catalysis. nih.govnih.gov Studies on human RPE have revealed a metal-dependent mechanism using Fe²⁺, with an active site shielded by a regulatory loop. nih.govnih.gov Understanding the dynamics of this loop is crucial for explaining its catalytic efficiency.
Allosteric Regulation: Identifying and characterizing allosteric sites and regulatory molecules that fine-tune the activity of RPI and RPE. This is critical as the flux through the PPP must be precisely balanced with glycolysis and other pathways.
Mechanism of Isoforms: Delineating the subtle but significant differences in the reaction mechanisms of enzyme isoforms, such as RPIA and RPIB. medtigo.com These isoforms, while catalyzing the same reaction, can have different structures and kinetic properties, suggesting distinct physiological roles. ebi.ac.ukmedtigo.com For instance, the mechanism of E. coli RpiB involves concerted acid-base catalysis with a cysteine residue, which differs from other isomerases. ebi.ac.uk
Metal Cofactor Specificity: Investigating why certain enzymes prefer specific metal cofactors and how this choice impacts their function under different physiological conditions, such as oxidative stress. pnas.org Research has shown that while iron is the native cofactor for E. coli RPE, making it susceptible to damage by hydrogen peroxide, manganese can substitute for iron and render the enzyme resistant. pnas.org
Table 1: Comparative Kinetic Properties of Ribulose-5-phosphate 3-Epimerase (RPE) from Different Organisms
| Organism | Substrate | KM (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Source(s) |
| Chlamydomonas reinhardtii | This compound | 0.45 ± 0.08 | 81.3 ± 10.3 | 1.80 x 10⁵ | biorxiv.org |
| Chlamydomonas reinhardtii | D-Xylulose 5-phosphate | 0.716 ± 0.09 | 80.7 ± 7.9 | 1.13 x 10⁵ | biorxiv.org |
| Human | This compound | 0.49 (approx.) | - | - | oup.com |
| Potato Chloroplasts | This compound | 0.2 (approx.) | - | - | oup.com |
| Alcaligenes eutrophus | This compound | 15 (approx.) | - | - | oup.com |
This table illustrates the variability in kinetic parameters for RPE across different species, highlighting the need for further research to understand the physiological context of these differences.
Advanced Metabolic Engineering Strategies for this compound Pathway Modulation
The central position of this compound in carbon metabolism makes its parent pathway, the PPP, a prime target for metabolic engineering. The goal is often to redirect carbon flux towards the synthesis of valuable bioproducts.
Emerging strategies include:
Dynamic Regulation: Developing sophisticated genetic circuits that can dynamically control the expression of PPP enzymes in response to specific metabolic cues. This allows for balancing cell growth with bioproduction, overcoming the static nature of simple gene overexpression or knockout.
Pathway Optimization Algorithms: Utilizing computational tools and algorithms, such as OptForce, to predict non-obvious genetic interventions that can optimize flux towards a desired product. unl.edu For example, such algorithms identified the overexpression of ribose 5-phosphate isomerase and ribulose 5-phosphate 3-epimerase as a key strategy to enhance limonene (B3431351) production in cyanobacteria. unl.edu
Enzyme Engineering: Modifying the catalytic properties of enzymes like RPE to alter substrate specificity or eliminate product inhibition. In Bacillus subtilis, mutating the rpe gene to reduce its activity was shown to significantly increase the production of riboflavin (B1680620) by preventing the diversion of the precursor Ru5P. nih.gov
Cofactor Engineering: Manipulating the cellular NADPH/NADP⁺ ratio to push or pull the flux through the oxidative branch of the PPP, which directly influences the production rate of this compound.
Table 2: Examples of Metabolic Engineering Involving the this compound Pathway
| Organism | Target Product | Engineering Strategy | Outcome | Source(s) |
| Synechocystis sp. PCC 6803 | Limonene | Overexpression of ribose 5-phosphate isomerase and ribulose 5-phosphate 3-epimerase | 2.3-fold improvement in limonene productivity | unl.edu |
| Bacillus subtilis | Riboflavin | Mutation/inactivation of ribulose 5-phosphate 3-epimerase (rpe) | Over fivefold increase in riboflavin production | nih.gov |
| Escherichia coli | Antibiotic Adjuvants | Inactivation of ribose-5-phosphate isomerase (rpiAB) | Increased bacterial sensitivity to antibiotics | mdpi.com |
| Yeast | Biofuels | Overproduction/modification of PPP enzymes | Enhanced utilization of various carbon sources | researchgate.net |
This table provides examples of how modulating the pathways surrounding this compound can be harnessed for biotechnological applications.
Comprehensive Understanding of Metabolic Cross-Talk and System-Level Regulation
This compound does not exist in a metabolic vacuum. Its synthesis and consumption are tightly interwoven with a multitude of other cellular processes. A systems-level understanding of this metabolic cross-talk is a major frontier.
Key research areas are:
Signaling and Transcription Factors: Elucidating how signaling pathways and transcription factors, such as NRF2, sense the metabolic state and regulate the expression of PPP genes in response to stimuli like oxidative stress or nutrient availability. mdpi.com NRF2 directly regulates the transcription of key PPP enzymes, including those in both the oxidative and non-oxidative branches. mdpi.com
Metabolite-Enzyme Interactions: Discovering how intermediates of other pathways, such as glycolysis or amino acid metabolism, directly interact with and regulate the activity of PPP enzymes. For example, intermediates from the PPP can influence the rate of glycolysis. spandidos-publications.comfrontiersin.org
Cancer and Immune Metabolism: Investigating the intricate cross-talk between the PPP in cancer cells and adjacent immune cells within the tumor microenvironment. Cancer cells often upregulate the PPP to support proliferation and manage oxidative stress, which can impact immune cell function. spandidos-publications.comfrontiersin.org
Inositol (B14025) Phosphate (B84403) Signaling: Exploring the links between inositol pyrophosphates, key cellular signaling molecules, and the regulation of central carbon metabolism, including the PPP. Deletion of the inositol pyrophosphate kinase PPIP5K has been shown to significantly increase the levels of this compound's downstream product, ribose-5-phosphate. pnas.org
Table 3: Metabolic Cross-Talk Involving this compound and the Pentose Phosphate Pathway
| Interacting Pathway | Key Connecting Metabolites/Regulators | Biological Context | Source(s) |
| Glycolysis | Fructose-6-phosphate (B1210287), Glyceraldehyde-3-phosphate | Core carbon metabolism, energy production | mdpi.commedtigo.com |
| Nucleotide Synthesis | Ribose-5-phosphate, PRPP | Cell proliferation, DNA/RNA synthesis | spandidos-publications.commdpi.complos.org |
| Amino Acid Synthesis | Erythrose-4-phosphate (for aromatic amino acids) | Biosynthesis of building blocks | mdpi.com |
| Fatty Acid Synthesis | NADPH | Anabolic processes, lipid biosynthesis | medtigo.com |
| Redox Homeostasis | NADPH, Glutathione | Response to oxidative stress | mdpi.comnih.govnih.gov |
| NRF2 Signaling Pathway | NRF2 Transcription Factor | Regulation of antioxidant response and metabolism | mdpi.com |
This table summarizes the major cellular pathways that intersect with the metabolism of this compound, illustrating its central role in cellular homeostasis.
Development of Novel Analytical Technologies for In Situ Metabolomics
A major challenge in studying this compound metabolism is accurately measuring its concentration and flux in real-time within a living cell, especially given the presence of similarly structured isomers.
Future developments will likely include:
Advanced Mass Spectrometry: Improving liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve better separation and more sensitive quantification of sugar phosphate isomers. oup.comresearchgate.net Novel chromatographic systems, such as those combining ion-exchange chromatography (IEC) and hydrophilic interaction liquid chromatography (HILIC), are being developed to resolve challenging isomers like ribose 5-phosphate and ribulose 5-phosphate. oup.com
Biosensors: Engineering genetically encoded fluorescent biosensors that can report the intracellular concentration of this compound or related metabolites in real-time, providing unprecedented spatiotemporal resolution.
Stable Isotope Tracing: Expanding the use of ¹³C labeling and flux analysis to more accurately map the dynamic flow of carbon through the PPP and its connected pathways under various conditions. pnas.org
Direct Measurement Techniques: Exploring novel analytical techniques that minimize sample preparation to reduce the risk of metabolite degradation. This could include advancements in ambient ionization mass spectrometry or specialized nuclear magnetic resonance (NMR) spectroscopy.
Table 4: Analytical Technologies for the Study of this compound
| Technology | Principle | Application/Advantage | Source(s) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity for quantifying low-abundance metabolites like sugar phosphates in complex biological samples. | oup.comresearchgate.net |
| HPLC (IEC-HILIC) | Hybrid chromatography using an organic acid column. | Improved resolution of sugar phosphate isomers (e.g., R5P vs. Ru5P). | oup.com |
| Circular Dichroism (CD) Spectroscopy | Exploits differences in the CD spectra of substrate (Ru5P) and product (Xu5P). | Allows for a direct, continuous assay of RPE activity. | nih.gov |
| Bio-LC with Electrochemical Detection | Ion chromatography with a specialized column and detector. | Determination of phosphosugars and monosaccharides. | asm.org |
This table highlights key analytical methods being developed and refined to better investigate the complex metabolism of this compound.
Exploration of this compound in Underexplored Biological Contexts
While the role of this compound in central metabolism is established, its specific contributions to various physiological and pathological states are still being uncovered.
Emerging areas of exploration include:
Neurodegenerative Diseases: Investigating the link between altered PPP metabolism and neurodegeneration. This compound has been found to be associated with conditions like Alzheimer's disease and Lewy body disease, suggesting that disruptions in this pathway could contribute to neuronal pathology.
Aging and Senescence: Determining how the flux through the PPP and the availability of this compound change during the aging process and in senescent cells, which have altered metabolic needs and increased oxidative stress. medtigo.com
Infectious Diseases: Characterizing the role of the PPP in pathogens. For example, in the parasite Trypanosoma brucei, the RPIB enzyme, which interconverts this compound, is essential for infectivity, making it a potential drug target. nih.gov
Non-Canonical Enzyme Functions: Discovering functions of PPP enzymes that are independent of their catalytic activity. Recent research has shown that RPIA can promote colorectal cancer formation not through its enzymatic role, but by entering the nucleus and stabilizing β-catenin, a key oncogenic protein. plos.org
Table 5: Emerging Roles and Associations of this compound Metabolism
| Biological Context | Specific Role/Association | Research Implication | Source(s) |
| Cancer (Colorectal) | RPIA exhibits a non-canonical function, stabilizing β-catenin to promote tumor growth. | Novel therapeutic target independent of enzymatic activity. | plos.org |
| Neurodegeneration (e.g., Alzheimer's) | Associated with disease state, suggesting altered PPP metabolism. | Potential biomarker and therapeutic target for neuroprotection. | |
| Parasitic Infections (T. brucei) | RPIB enzyme is crucial for parasite infectivity in the host. | Potential for developing novel anti-parasitic drugs. | nih.gov |
| Cellular Aging | RPI activity may decline with age, contributing to oxidative damage. | Understanding age-related metabolic decline. | medtigo.com |
| Oxidative Stress Response | RPE is a direct target of H₂O₂ damage, which can be prevented by manganese. | Reveals a mechanism of cellular adaptation to oxidative stress. | pnas.org |
This table showcases the diverse and expanding biological contexts in which this compound metabolism is being investigated, pointing towards its fundamental importance beyond core metabolism.
Q & A
Q. What metabolic pathways involve D-Ribulose 5-phosphate, and how is its role experimentally validated?
this compound is a central metabolite in the pentose phosphate pathway (PPP) , pentose/glucuronate interconversions, and riboflavin metabolism. Experimental validation includes:
- Isotopic labeling : Tracking carbon flux using -glucose to monitor interconversion to ribose 5-phosphate and xylulose 5-phosphate .
- Enzyme assays : Measuring ribulose-5-phosphate 3-epimerase (RPE) activity via spectrophotometric quantification of NADPH production or chromatographic separation of reaction products .
- Knockout models : Deleting genes like rpe (encoding RPE) to observe metabolic bottlenecks in PPP intermediates .
Q. How is this compound detected and quantified in cellular extracts?
Methodologies include:
- Liquid chromatography-mass spectrometry (LC-MS) : Using reverse-phase columns and negative-ion mode for high sensitivity .
- Enzymatic coupling assays : Linking ribulose 5-phosphate isomerase (RPIA) activity to NADH oxidation, monitored at 340 nm .
- Nuclear magnetic resonance (NMR) : -NMR to distinguish phosphorylated intermediates in the PPP .
Advanced Research Questions
Q. How can discrepancies in this compound concentration ranges between metabolic models be reconciled?
Discrepancies arise from differences in reaction lumping or constraints in models (e.g., Pseudomonas putida reconstructions). Solutions include:
- Concentration Variability Analysis (CVA) : Comparing allowable metabolite ranges between models (e.g., GEM vs. reduced rGEM) to identify unconstrained reactions, such as arabinose-5-phosphate isomerase in lipopolysaccharide biosynthesis .
- Reaction reversibility corrections : Adjusting thermodynamic constraints for pathways like the Entner-Doudoroff pathway to eliminate energetically infeasible flux .
Q. What experimental designs are optimal for studying enzyme kinetics of ribulose-5-phosphate 3-epimerase (RPE)?
Key considerations:
- Substrate specificity assays : Testing RPE activity against this compound, D-xylulose 5-phosphate, and analogs under varying pH/temperature conditions .
- Structural studies : Using X-ray crystallography to resolve active-site residues (e.g., His and Glu in E. coli RPE) critical for catalysis .
- Genetic complementation : Expressing mutant rpe alleles in PRPP synthase-deficient strains to assess suppression of temperature-sensitive phenotypes .
Q. How do genetic interactions between rpe and PRPP synthase influence this compound homeostasis?
Mutations in rpe (encoding RPE) can suppress PRPP synthase (prs) deficiencies by altering ribose 5-phosphate pools. Methodologies include:
- Metabolite profiling : Comparing ribose 5-phosphate and PRPP levels in prs-130 vs. prs-130 rpe knockout strains using LC-MS .
- Transcriptomics : Identifying compensatory pathways (e.g., upregulated nucleotide salvage genes) in rpe-suppressed strains .
Q. What computational tools are effective for modeling this compound flux in dynamic metabolic networks?
- Flux Balance Analysis (FBA) : Incorporating thermodynamic constraints to predict PPP flux under varying NADPH demands .
- Kinetic modeling : Using tools like COPASI to simulate ribulose 5-phosphate accumulation under oxidative stress .
- Machine learning : Training classifiers on multi-omics datasets to predict metabolic bottlenecks in PPP-deficient cells .
Methodological Best Practices
- Data contradiction resolution : Cross-validate metabolite concentrations using orthogonal techniques (e.g., LC-MS + enzymatic assays) to address model-reality gaps .
- Ethical considerations : Ensure genetic modification protocols comply with institutional biosafety guidelines, particularly for rpe knockouts linked to neuropathies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
